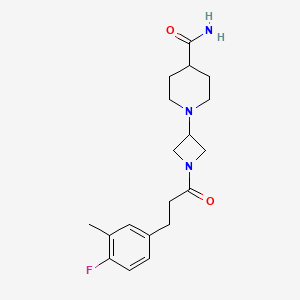

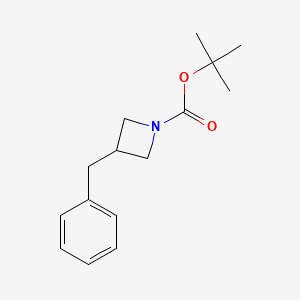

![molecular formula C9H10N2O2S B2651614 1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid CAS No. 1039758-64-9](/img/structure/B2651614.png)

1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid” is a reagent used in the synthesis of a new class of 2-phenylhydrazinylidene derivatives that act as antivirulence agents inhibiting Staphylococcus aureus biofilm formation . It has an empirical formula of C7H10N2O2, a CAS Number of 50920-65-5, and a molecular weight of 154.17 .

Synthesis Analysis

The synthesis of “1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid” involves several steps. The key intermediate, 5-amino-3-methyl-1-phenyl-1H-thieno[2,3-C]pyrazole-6-carbohydrazide, is prepared by Gewald’s synthesis of Ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[2,3-C]pyrazole-6-carboxylate . This intermediate then reacts with various reagents to afford different fused and polyfunctional substituted compounds .Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid” can be represented by the SMILES stringCCn1nc(C)cc1C(O)=O . The InChI key for this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-N . Chemical Reactions Analysis

The compound “1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid” is used as a reagent in the synthesis of new class of 2-phenylhydrazinylidene derivatives . It can also react with diethylmalonate followed by hydrazinolysis by hydrazine hydrate to yield the pyrazolothienopyrimidinyl acetohydrazide .Physical And Chemical Properties Analysis

The compound “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic Acid” is a solid with a melting point of 132-145 °C . It has an assay of 97% .Applications De Recherche Scientifique

Antivirulence Agents

1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid serves as a reagent in the synthesis of a new class of 2-phenylhydrazinylidene derivatives . These derivatives exhibit antivirulence activity by inhibiting Staphylococcus aureus biofilm formation . Biofilm inhibition is crucial in preventing bacterial colonization and enhancing the effectiveness of antimicrobial treatments.

D-Amino Acid Oxidase (DAO) Inhibition

This compound is a potent and selective inhibitor of D-amino acid oxidase (DAO) , also known as DAAO . DAO plays a role in regulating neurotransmitter levels by degrading D-amino acids. Inhibiting DAO with 1-ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid protects DAO cells from oxidative stress induced by D-serine . This property may have implications for neuroprotection and neurotransmitter balance .

Tonic Pain Prevention

Specifically, 1-ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid prevents formalin-induced tonic pain . Formalin-induced pain models are commonly used to study nociception and pain pathways. The compound’s ability to mitigate this type of pain suggests potential applications in pain management .

Custom Synthesis and Bulk Manufacturing

Researchers and manufacturers can utilize 1-ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid for custom synthesis and bulk production. Companies like ChemScene offer this compound for purchase, making it accessible for various research and industrial purposes .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-ethyl-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-3-11-8-6(5(2)10-11)4-7(14-8)9(12)13/h4H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCBBVVAJWMHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(S2)C(=O)O)C(=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

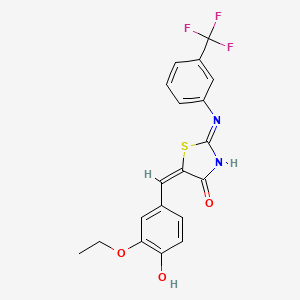

![2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2651531.png)

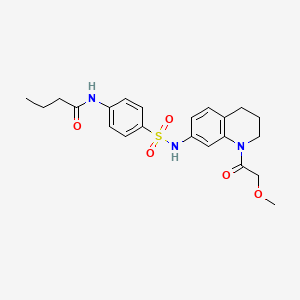

![3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid](/img/structure/B2651532.png)

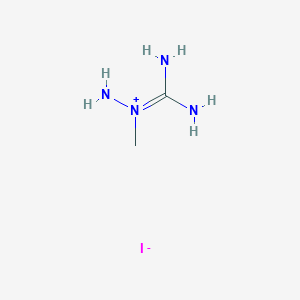

![(NE)-N-[(5-methyl-1,2-oxazol-4-yl)methylidene]hydroxylamine](/img/structure/B2651539.png)

![Ethyl 7-(difluoromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2651544.png)

![Ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2651546.png)

![Prop-2-enyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate](/img/structure/B2651550.png)